An In-depth Technical Guide to 6-Methoxybenzo[d]isoxazole: A Cornerstone for Modern Drug Discovery
An In-depth Technical Guide to 6-Methoxybenzo[d]isoxazole: A Cornerstone for Modern Drug Discovery
This guide provides an in-depth exploration of 6-methoxybenzo[d]isoxazole, a key heterocyclic building block in medicinal chemistry. We will move beyond simple data recitation to provide field-proven insights into its synthesis, reactivity, and critical role as a scaffold for developing advanced therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile compound.
Introduction: The Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with various biological targets. The benzisoxazole core is a prominent member of this group, forming the backbone of drugs ranging from antipsychotics to anticancer agents.[1]
6-Methoxybenzo[d]isoxazole (CAS No. 39835-05-7) is a particularly valuable derivative. The strategic placement of the methoxy group at the 6-position significantly influences the molecule's electronic properties and metabolic stability, making it a preferred starting material for the synthesis of numerous pharmaceutical candidates.[2] This guide will dissect its properties, synthesis, and application, providing a robust technical foundation for its use in research and development.
Physicochemical and Computational Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The data for 6-methoxybenzo[d]isoxazole, summarized below, informs decisions on reaction conditions, purification methods, and formulation.
| Property | Value | Source(s) |
| CAS Number | 39835-05-7 | [3][4] |
| Molecular Formula | C₈H₇NO₂ | [3][4] |
| Molecular Weight | 149.15 g/mol | [3][4] |
| Synonyms | 6-Methoxy-1,2-benzisoxazole | [4] |
| Boiling Point | 257.6 ± 13.0 °C (Predicted) | [5] |
| pKa | -1.14 ± 0.30 (Predicted) | [5] |
| Topological Polar Surface Area (TPSA) | 35.26 Ų | [4] |
| LogP | 1.8364 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 1 | [4] |
Synthesis and Mechanistic Considerations
The synthesis of the benzisoxazole ring is a well-established area of heterocyclic chemistry. Modern methods prioritize efficiency, safety, and yield. Below is a detailed protocol for a microwave-assisted synthesis, a technique favored for its rapid reaction times and high efficiency.[6]
Recommended Synthetic Protocol: Microwave-Assisted Cyclization
This protocol is adapted from established methods for synthesizing 1,2-benzisoxazoles from 2-hydroxyaryl ketoximes.[6] The causality behind this choice is the high-energy, controlled environment of microwave synthesis, which dramatically accelerates the intramolecular cyclization and dehydration steps, often leading to cleaner products and higher yields compared to conventional heating.
Starting Material: 2-Hydroxy-4-methoxyacetophenone oxime. Reagents: Acetic anhydride, Basic ionic liquid (e.g., [bmim]OH).
Caption: Microwave-assisted synthesis workflow.
Step-by-Step Methodology:
-
Oxime Preparation (Self-Validating Prerequisite): The precursor, 2-hydroxy-4-methoxyacetophenone oxime, is typically synthesized by reacting 2-hydroxy-4-methoxyacetophenone with hydroxylamine hydrochloride in the presence of a base like sodium acetate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed. Successful formation of the oxime is a critical checkpoint before proceeding.
-
Reaction Setup: In a 50 mL beaker suitable for microwave synthesis, combine the starting ketoxime (1 mmol), acetic anhydride (1.2 mmol), and a catalytic amount of a basic ionic liquid such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH, 2 mol%).[6]
-
Insight: Acetic anhydride serves as a dehydrating agent and activates the oxime's hydroxyl group, converting it into a good leaving group (acetate). The basic ionic liquid acts as a catalyst, facilitating the proton abstraction required for the nucleophilic attack and subsequent cyclization.
-
-
Microwave Irradiation: Mix the components thoroughly with a glass rod. Place the beaker in a microwave reactor and irradiate for 30-60 seconds at 180W. It is advisable to apply power in short 5-10 second intervals to prevent pressure buildup and monitor the reaction progress by TLC.[6]
-
Workup and Isolation: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Extraction: Add diethyl ether (2 x 20 mL) to the reaction mixture. The desired product will move into the organic phase, while the ionic liquid, being insoluble, can be recovered and recycled.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure 6-methoxybenzo[d]isoxazole derivative.
Alternative Synthesis: [3+2] Cycloaddition
For creating diverse libraries, the [3+2] cycloaddition of in-situ generated nitrile oxides with arynes offers a powerful and convergent approach.[7][8] This method allows for significant variation in the substituents on both the isoxazole and benzene rings, making it highly valuable for structure-activity relationship (SAR) studies. However, it requires careful handling of reactive intermediates.
Applications in Drug Discovery and Development
6-Methoxybenzo[d]isoxazole is not typically a final drug product but rather a critical intermediate. Its structure is embedded within a range of pharmacologically active agents. The methoxy group, being a mild electron-donating group, influences the reactivity of the benzene ring and can serve as a key metabolic site or hydrogen bond acceptor.
Key Therapeutic Areas:
-
Antipsychotics: The benzisoxazole scaffold is central to atypical antipsychotics like Risperidone and Paliperidone. These drugs often feature a piperidine or similar nitrogen-containing heterocycle attached at the 3-position of the benzisoxazole ring.[9]
-
Anticonvulsants: Zonisamide, an established anticonvulsant, is a sulfonamide derivative of 1,2-benzisoxazole.[9]
-
Anticancer Agents: Numerous studies have explored benzisoxazole derivatives as potential anticancer agents. Compounds incorporating this scaffold have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2][10]
-
Anti-inflammatory Agents: Methoxy-substituted isoxazole derivatives have been investigated as selective COX-2 inhibitors, a key target for anti-inflammatory drugs.
Caption: Role as a core scaffold in drug discovery.
Safety, Handling, and Storage
Proper handling of 6-methoxybenzo[d]isoxazole is essential due to its potential toxicity. The following guidelines are based on available safety data sheets.
Hazard Profile:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[11]
-
Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[11]
Caption: Safety and handling workflow.
Recommended Practices:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[11]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area, preferably refrigerated at 2-8°C as recommended by suppliers.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
6-Methoxybenzo[d]isoxazole is more than just a chemical intermediate; it is a testament to the power of privileged scaffolds in drug design. Its robust synthesis, versatile reactivity, and proven track record as a foundational element in successful therapeutics underscore its continued importance. For scientists in drug discovery, a deep understanding of this molecule's properties and potential provides a significant advantage in the rational design of the next generation of medicines.
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Kumbhare, R. M., et al. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. ResearchGate. [Link]
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Semantic Scholar. Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. [https://www.semanticscholar.org/paper/Isoxazole-derivatives-of-6-fluoro-N-(6-d-thiazol-2-Kumbhare-Dadmal/0b1a0e8d0e5155f94b8e515d0e2e7e4c9e1c8d7e]([Link]
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